molecular formula C40H63N13O13S B034076 Cdpgyigsr-NH2 CAS No. 110590-61-9

Cdpgyigsr-NH2

カタログ番号: B034076
CAS番号: 110590-61-9
分子量: 966.1 g/mol
InChIキー: XJRPQJYLNDRHQD-JDIVNGTKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 is a linear peptide derived from the laminin B1 chain . It has been found to disrupt tumor cell adherence and invasion into the basement membrane and exhibits anti-angiogenic properties .

科学的研究の応用

血管新生と腫瘍増殖の阻害

この化合物の重要な用途の1つは、癌研究の分野にあります。 この化合物は、血管新生(新しい血管の形成)と固形腫瘍の増殖の両方を阻害することが判明しています . この化合物は、ニワトリの卵黄膜の胚性血管新生と、腫瘍条件培地によって誘導された血管内皮細胞の遊走を強力に抑制しました . これは、この化合物が癌治療における治療薬として使用される可能性があることを示唆しています。

細胞遊走の阻害

この化合物は、血管内皮細胞の遊走を阻害することも判明しています . これは重要です。なぜなら、細胞遊走は、創傷治癒、免疫応答、癌転移など、多くの生物学的プロセスにおいて重要な役割を果たすからです。 したがって、この化合物は、これらのプロセスを制御することを目的とした薬剤の開発に使用される可能性があります。

細胞増殖への影響なし

興味深いことに、この化合物は細胞遊走を阻害しますが、内皮細胞または腫瘍細胞のin vitro増殖を阻害しません . これは、この化合物の効果が細胞遊走に特異的であり、細胞増殖には及ばないことを示唆しています。

固形腫瘍増殖の阻害

in vivo試験では、この化合物は、肉腫180の皮下固形腫瘍と、肺におけるルイス肺癌(3LL)の増殖の両方 . これは、癌治療におけるこの化合物の潜在的な使用をさらに裏付けています。

腹水腫瘍増殖への影響なし

固形腫瘍増殖に対する効果にもかかわらず、この化合物は、同じ細胞源を使用した場合でも、腹水腫瘍の増殖には影響を与えません . これは、この化合物の効果が固形腫瘍に特異的である可能性があることを示唆しています。

ラミニン受容体との潜在的な相互作用

この化合物は、高親和性67kDaラミニン受容体に結合すると提案されています . ラミニン受容体は、細胞接着、遊走、分化など、多くの細胞プロセスに関与しています。 したがって、この化合物は、これらのプロセスを調節するために使用される可能性があります。

作用機序

The mechanism of action of H-Cys-Asp-Pro-Gly-Tyr-Ile-Gly-Ser-Arg-NH2 involves disrupting tumor cell adherence and invasion into the basement membrane . It also exhibits anti-angiogenic properties, meaning it can inhibit the formation of new blood vessels .

生化学分析

Biochemical Properties

Cdpgyigsr-NH2 plays a significant role in biochemical reactions, particularly in the process of angiogenesis . It interacts with various enzymes, proteins, and other biomolecules, primarily vascular endothelial cells . The nature of these interactions involves the suppression of embryonic angiogenesis and the migration of vascular endothelial cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting the migration of vascular endothelial cells . This impact on cell signaling pathways, gene expression, and cellular metabolism results in the suppression of angiogenesis and solid tumor growth .

Molecular Mechanism

The mechanism of action of this compound is primarily through its active site for cell binding . It exerts its effects at the molecular level by inhibiting the migration of vascular endothelial cells, which leads to the suppression of angiogenesis . This does not affect the in vitro proliferation of endothelial cells or that of tumor cells .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound continues to inhibit angiogenesis and solid tumor growth . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

Given its role in angiogenesis, it likely interacts with enzymes or cofactors involved in this process .

Transport and Distribution

Given its role in angiogenesis, it likely interacts with transporters or binding proteins involved in this process .

Subcellular Localization

Given its role in angiogenesis, it likely has specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

IUPAC Name

(3S)-4-[(2S)-2-[[2-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-3-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H63N13O13S/c1-3-20(2)32(38(65)47-17-30(57)49-27(18-54)36(63)50-24(33(42)60)6-4-12-45-40(43)44)52-35(62)25(14-21-8-10-22(55)11-9-21)48-29(56)16-46-37(64)28-7-5-13-53(28)39(66)26(15-31(58)59)51-34(61)23(41)19-67/h8-11,20,23-28,32,54-55,67H,3-7,12-19,41H2,1-2H3,(H2,42,60)(H,46,64)(H,47,65)(H,48,56)(H,49,57)(H,50,63)(H,51,61)(H,52,62)(H,58,59)(H4,43,44,45)/t20-,23-,24-,25-,26-,27-,28-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRPQJYLNDRHQD-JDIVNGTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC(=O)O)NC(=O)C(CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CS)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H63N13O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10149318
Record name Cystinyl-aspartyl-prolyl-glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginyl-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

966.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110590-61-9
Record name Cystinyl-aspartyl-prolyl-glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginyl-NH2
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110590619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cystinyl-aspartyl-prolyl-glycyl-tyrosyl-isoleucyl-glycyl-seryl-arginyl-NH2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10149318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: How does CDPGYIGSR-NH2 interact with cells and affect their behavior?

A1: this compound binds to a specific receptor on the surface of cells, primarily the integrin α4β1. [] This interaction mimics the binding of laminin, a crucial component of the extracellular matrix, to cells. This binding event can trigger a cascade of downstream effects, including:

  • Inhibition of cell migration: this compound potently inhibits the migration of vascular endothelial cells, which are essential for angiogenesis (formation of new blood vessels). [] This anti-migratory effect is believed to be a key mechanism by which this compound inhibits tumor growth.
  • Promotion of cell adhesion: While this compound inhibits migration, it can also promote the attachment and spreading of certain cell types, such as mouse melanoma and human rhabdomyosarcoma cells, to surfaces coated with the peptide. [] This effect highlights the complex and cell-type-specific responses elicited by this compound.

Q2: What is the structural basis for this compound's activity?

A2: The YIGSR sequence within this compound is crucial for its biological activity. [] Studies using mutated or scrambled versions of this sequence have shown a loss of cell-adhesive activity. [] Additionally, cyclic peptides containing the YIGSR motif, like CDPGYIGSRC, exhibit stronger inhibitory effects on cell adhesion compared to the linear this compound. [] This suggests that the conformation and presentation of the YIGSR sequence are critical for optimal binding to the integrin α4β1 receptor.

Q3: Are there any known challenges or limitations associated with the use of this compound?

A4: One potential challenge is the relatively high concentration of this compound needed to achieve significant inhibition of cell attachment compared to laminin itself. [] This suggests that while the peptide mimics certain aspects of laminin binding, it may not fully recapitulate the high affinity and efficacy of the natural ligand. Further research is needed to optimize its potency and explore potential modifications that enhance its stability and bioavailability.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。